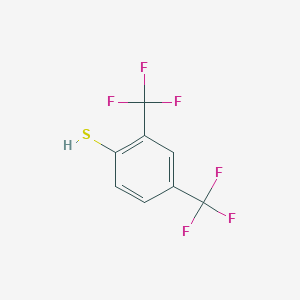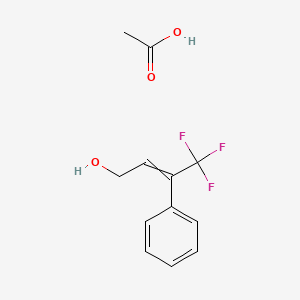![molecular formula C14H12N6O B12526358 1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea CAS No. 651769-74-3](/img/structure/B12526358.png)
1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea is an organic compound with the molecular formula C14H12N6O. It is characterized by the presence of a phenyl group, a tetrazole ring, and a urea moiety.
Métodos De Preparación
The synthesis of 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea typically involves the reaction of phenyl isocyanate with 4-(1H-tetrazol-5-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring and phenyl groups can undergo substitution reactions with various electrophiles and nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring and phenyl groups play a crucial role in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound also contains a tetrazole ring but differs in its functional groups and properties.
5-Phenyl-1H-tetrazole: Similar in structure but lacks the urea moiety, leading to different chemical and biological properties.
Propiedades
Número CAS |
651769-74-3 |
|---|---|
Fórmula molecular |
C14H12N6O |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
1-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C14H12N6O/c21-14(15-11-4-2-1-3-5-11)16-12-8-6-10(7-9-12)13-17-19-20-18-13/h1-9H,(H2,15,16,21)(H,17,18,19,20) |
Clave InChI |
KTIWLNFSBOCUHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



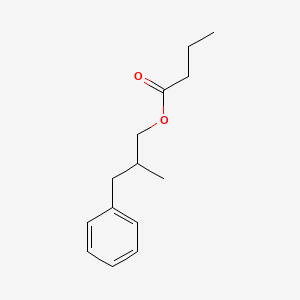
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
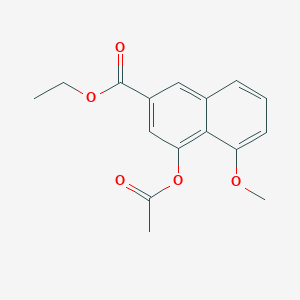

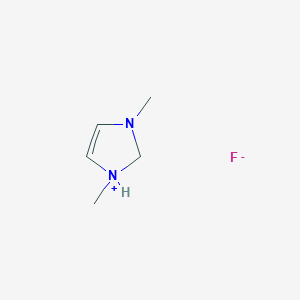
methanone](/img/structure/B12526373.png)
